molecular formula C11H12N4O2S B5131173 N-(4-Acetyl-5-(pyridin-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide CAS No. 62236-03-7

N-(4-Acetyl-5-(pyridin-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5131173
CAS No.: 62236-03-7
M. Wt: 264.31 g/mol
InChI Key: SAHOYASMQQJYDN-UHFFFAOYSA-N
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Description

N-(4-Acetyl-5-(pyridin-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that features a thiadiazole ring fused with a pyridine moiety

Properties

IUPAC Name

N-(3-acetyl-2-pyridin-3-yl-2H-1,3,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-7(16)13-11-14-15(8(2)17)10(18-11)9-4-3-5-12-6-9/h3-6,10H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHOYASMQQJYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(S1)C2=CN=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387129
Record name ST50898561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62236-03-7
Record name ST50898561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetyl-5-(pyridin-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-acetylpyridine with thiosemicarbazide in the presence of acetic acid can yield the desired thiadiazole derivative . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetyl-5-(pyridin-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated sites.

    Substitution: Substituted derivatives with various functional groups attached.

Scientific Research Applications

Biological Activities

Numerous studies have investigated the biological properties of N-(4-Acetyl-5-(pyridin-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide. Key areas of research include:

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains. For instance, studies indicate its potential as an antibacterial agent against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer effects. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in specific cancer cell lines. This makes it a promising candidate for further investigation in cancer therapy.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Applications in Medicinal Chemistry

The unique structure of this compound allows it to serve as a scaffold for the development of new pharmaceuticals. Its derivatives can be synthesized to enhance efficacy and specificity towards targeted biological pathways.

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several thiadiazole derivatives including this compound against common pathogens. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies
In another investigation focusing on cancer treatment, this compound was tested on breast cancer cell lines (MCF7). The study found that treatment with N-(4-Acetyl-5-(pyridin-3-yil)-4,5-dihydro-1,3,4-thiadiazol-2-y)acetamide resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.

Agricultural Applications

Beyond medicinal uses, compounds like N-(4-Acetyl-5-(pyridin-3-yil)-4,5-dihydro-1,3,4-thiadiazol-2-y)acetamide may find applications in agriculture as fungicides or herbicides due to their bioactive properties. Research is ongoing to evaluate their effectiveness against plant pathogens and pests.

Mechanism of Action

The mechanism of action of N-(4-Acetyl-5-(pyridin-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine
  • 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide

Uniqueness

N-(4-Acetyl-5-(pyridin-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific combination of a thiadiazole ring and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(4-Acetyl-5-(pyridin-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various therapeutic applications.

  • Molecular Formula : C12H14N4O2S
  • Molecular Weight : 278.33 g/mol
  • CAS Number : 62236-03-7

The compound features a thiadiazole ring fused with a pyridine moiety, which is significant for its biological interactions.

Synthesis

The synthesis typically involves the cyclization of 3-acetylpyridine with thiosemicarbazide under acidic conditions. This multi-step process can be optimized using green chemistry principles to enhance yield and purity .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
  • Mechanism : The compound induces apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways. This leads to cell cycle arrest at the S and G2/M phases .
CompoundIC50 Value (µg/mL)Cancer Cell Line
This compoundNot specifiedMCF-7, HepG2

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Tested Strains : Various bacterial strains including Xanthomonas oryzae.
  • Results : Some derivatives exhibited significant antibacterial effects, outperforming traditional bactericides at specific concentrations .

3. Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound shows promise in other therapeutic areas:

  • Anticonvulsant Activity : Certain derivatives have been proposed as potential anticonvulsants .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in disease pathways. Further research is needed to elucidate these mechanisms fully.

Case Studies

Several studies have investigated the efficacy of this compound in vivo:

  • In Vivo Studies : A radioactive tracing study demonstrated its ability to target sarcoma cells effectively in tumor-bearing mice models .
  • Structure–Activity Relationship (SAR) : Modifications to the thiadiazole scaffold significantly affect biological activity. For instance, substituting different groups can enhance anticancer potency or alter antimicrobial efficacy .

Q & A

Q. What are the established synthetic routes for N-(4-Acetyl-5-(pyridin-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide?

A common method involves condensation of substituted aldehydes with thiosemicarbazide in ethanol under reflux, followed by cyclization with acetic anhydride. For example, N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide was synthesized by refluxing p-fluorobenzaldehyde with thiosemicarbazide in ethanol, followed by cyclization at 80–90°C. The product was purified via recrystallization in aqueous alcohol (70% yield) . Key steps include:

  • Reaction optimization : Use of acetic acid as a catalyst for imine formation.
  • Purification : Recrystallization in ethanol/water mixtures to isolate high-purity crystals.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Routine characterization includes:

  • IR spectroscopy : Identification of functional groups (e.g., NH at ~3,248 cm⁻¹, C=O at ~1,664 cm⁻¹, and C=N at ~1,634 cm⁻¹) .
  • NMR spectroscopy : ¹H-NMR for aromatic protons (δ 7.35–8.30 ppm) and methyl groups (δ 2.01–2.31 ppm); ¹³C-NMR for carbonyl carbons (~170 ppm) .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., S···O contacts of 2.68 Å) and dihedral angles between heterocyclic and aromatic rings (e.g., 86.82° for thiadiazole-fluorophenyl systems) .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions?

X-ray diffraction reveals:

  • Intramolecular interactions : Short S···O contacts (e.g., 2.682 Å) stabilize the thiadiazole-acetyl moiety .
  • Hydrogen bonding : N–H···O and C–H···O bonds form R₁²(6) and R₂²(8) motifs, creating 3D networks that influence crystal packing .
  • Dihedral angles : Angles between the thiadiazole ring and substituents (e.g., pyridin-3-yl) affect π-π stacking and solubility.

Methodological tip : Refine H-atom positions using riding models (Uiso = 1.2–1.5×Ueq of parent atoms) to improve accuracy in crystallographic refinement .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antibacterial)?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. E. coli) or protocols (e.g., MIC vs. IC₅₀). For instance, N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives showed IC₅₀ values of 12–45 µM against leukemia cells but required higher concentrations for antibacterial effects .
  • Structural modifications : Substitutions on the thiadiazole ring (e.g., 4-fluorophenyl vs. pyridin-3-yl) alter lipophilicity and target binding.

Strategy : Conduct comparative SAR studies using standardized assays (e.g., MTT for cytotoxicity, broth dilution for antimicrobial activity) .

Q. What strategies optimize the thiadiazole ring's reactivity for derivatization?

  • Electrophilic substitution : Introduce halogen or nitro groups at the 5-position of the thiadiazole to enhance bioactivity .
  • N-Acylation : React the thiadiazol-2-amine with acyl chlorides (e.g., acetyl chloride) in anhydrous conditions to improve metabolic stability .
  • Cross-coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups (e.g., pyridin-3-yl) via palladium catalysis .

Q. How do solvent systems and reaction temperatures influence yield and purity?

  • Solvent selection : Ethanol is ideal for condensation (high dielectric constant aids proton transfer), while acetic anhydride promotes cyclization via acetylation .
  • Temperature control : Reflux (~80–90°C) ensures complete imine formation without decomposing heat-sensitive intermediates .
  • Purification : Recrystallization in 80% ethanol/water removes unreacted starting materials and byproducts .

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